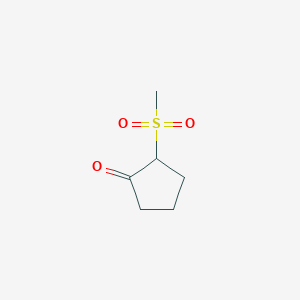

2-Methanesulfonylcyclopentan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methanesulfonylcyclopentan-1-one is a compound that can be associated with methanesulfonic acid derivatives. While the specific compound is not directly studied in the provided papers, insights can be drawn from the related research on methanesulfonic acid and its derivatives. Methanesulfonic acid is known for its role in various chemical reactions and has been studied through molecular dynamics simulations to understand its thermodynamic, structural, and dynamical properties . Ethyl methanesulfonate, a derivative, is recognized for its use as an alkylating agent in mutagenic and carcinogenic processes . The synthesis of benzothiazoles using methanesulfonic acid/SiO2 indicates the potential for methanesulfonic acid derivatives in facilitating organic synthesis reactions .

Synthesis Analysis

The synthesis of 2-Methanesulfonylcyclopentan-1-one is not explicitly detailed in the provided papers. However, the use of methanesulfonic acid/SiO2 as a catalyst in the synthesis of benzothiazoles suggests that similar acidic conditions could be employed for the synthesis of related sulfonate compounds . The efficiency and simplicity of this method, along with the use of widely available reagents, could potentially be applied to the synthesis of 2-Methanesulfonylcyclopentan-1-one.

Molecular Structure Analysis

The molecular structure of compounds related to 2-Methanesulfonylcyclopentan-1-one has been analyzed using density functional theory and Moller-Plesset second-order perturbation theory . For ethyl methanesulfonate, two conformations were identified, with the C(s) conformation being more stable. The characteristics of the methanesulfonate anion as a leaving group were also revealed through natural bond orbital calculations . These techniques could be applied to determine the molecular structure and stability of 2-Methanesulfonylcyclopentan-1-one.

Chemical Reactions Analysis

The chemical reactivity of methanesulfonic acid derivatives is highlighted by their role in the synthesis of benzothiazoles . The methanesulfonate anion's characteristics as a leaving group suggest that 2-Methanesulfonylcyclopentan-1-one could participate in similar nucleophilic substitution reactions . The molecular dynamics simulation of methanesulfonic acid also provides insights into the influence of hydrogen bonds on the structural and dynamical properties of these compounds, which could affect their reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonic acid have been extensively studied, with properties such as density, shear viscosity, heat of vaporization, and melting temperature being in good agreement with experimental data . The vibrational analysis of ethyl methanesulfonate provides information on the infrared and Raman spectra, which could be used to infer the properties of 2-Methanesulfonylcyclopentan-1-one . The activation energies for self-diffusion, reorientational motions, and hydrogen bonding lifetimes are also relevant for understanding the physical behavior of methanesulfonic acid derivatives .

Applications De Recherche Scientifique

Redox Reactions and Isomerization

The reduction of methanesulfonyl chloride leads to sulfonyl radicals, which have implications in various chemical reactions. For instance, these radicals act as catalysts in the cis-trans isomerization of mono-unsaturated fatty acids. This reaction highlights the potential use of 2-methanesulfonyl compounds in modifying molecular structures and properties (Tamba et al., 2007).

Ionic Liquids and Electrochemistry

Methanesulfonyl chloride forms ionic liquids with aluminum chloride, which exhibit interesting electrochemical properties. For example, this combination allows reversible sodium insertion into vanadium pentoxide, an important reaction in battery technology and materials science (Su, Winnick, & Kohl, 2001).

Enzyme Inhibition Studies

Methanesulfonyl fluoride is an inhibitor of acetylcholinesterase, an important enzyme in neurochemistry. The study of this compound's interaction with enzymes contributes to our understanding of enzyme kinetics and inhibition mechanisms (Kitz & Wilson, 1963).

Synthesis and Biological Activity

Schiff bases of methanesulfonylhydrazine have been synthesized and characterized for their antibacterial and cytotoxic effects. This research indicates the potential of 2-methanesulfonyl compounds in pharmaceutical and biomedical applications (Dodoff et al., 1999).

Molecular Structure Analysis

The molecular structure of methane sulfonyl chloride has been studied using electron diffraction, providing valuable information for understanding molecular geometries and bonding in related compounds (Hargittai & Hargittai, 1973).

Catalysis in Organic Synthesis

Methanesulfonic acid catalyzes the synthesis of 2-substituted benzoxazoles from carboxylic acids. This highlights the role of 2-methanesulfonyl compounds in facilitating various chemical transformations, particularly in organic synthesis (Kumar, Rudrawar, & Chakraborti, 2008).

Crystal Structure and Biological Functions

The structural and vibrational properties of methanesulfonate complexes have been studied for their potential biological activities and applications in biofilm formation (Galván et al., 2018).

Kinetics and Spectroscopy

Research on the kinetic and spectroscopic characterization of methanesulfonates enhances our understanding of solvolysis reactions and electronic effects influencing reactivity (Bentley et al., 1994).

Gelation and Materials Science

2,5-di-O-methanesulfonyl-1,4:3,6-dianhydro-D-sorbitol exhibits gelation properties in various solvents. Its structural properties have implications for materials science and nanotechnology (Craythorne et al., 2009).

Autoxidation Studies

The reaction of methanesulfinic acid with OH radicals, leading to chain oxidation processes, provides insights into the autoxidation mechanisms of sulfonic acids (Sehested & Holcman, 1996).

Synthesis of Complex Organic Molecules

Methanesulfonates are used in the stereoselective synthesis of complex organic molecules, such as 1,2,3-trisubstituted 1,3-dienes, demonstrating the versatility of 2-methanesulfonyl compounds in organic chemistry (Alcaide et al., 2005).

Microbial Metabolism Studies

Methanesulfonic acid is a key intermediate in the biogeochemical cycling of sulfur and is metabolized by various aerobic bacteria. This research contributes to our understanding of microbial ecology and environmental science (Kelly & Murrell, 1999).

Liquid Crystal Properties

Alkylammonium methanesulfonates display liquid crystal properties, relevant in the study of materials science and molecular design (Matsunaga & Nishida, 1988).

Propriétés

IUPAC Name |

2-methylsulfonylcyclopentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3S/c1-10(8,9)6-4-2-3-5(6)7/h6H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJFZVZRSUHVGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40520434 |

Source

|

| Record name | 2-(Methanesulfonyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40520434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methanesulfonylcyclopentan-1-one | |

CAS RN |

89729-97-5 |

Source

|

| Record name | 2-(Methanesulfonyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40520434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1282192.png)

![1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1282226.png)

![1-[(2E)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B1282231.png)